{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide
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Overview
Description
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide is a complex organic molecule with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization and further functionalization steps . The reaction conditions often involve the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and various solvents like methanol or dimethylformamide (DMF) for recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicine, the compound is explored for its therapeutic potential. It is being studied as a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide apart is its unique fused ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-imino-7-[(4-methoxyphenyl)methyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-13-5-4-10-26-19(13)25-20-17(22(26)29)11-16(21(28)24-2)18(23)27(20)12-14-6-8-15(30-3)9-7-14/h4-11,23H,12H2,1-3H3,(H,24,28) |
InChI Key |
LBNLSNKPUMDYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NC |
Origin of Product |
United States |
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